molecular formula C14H10ClFN2O3 B5723206 N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5723206
M. Wt: 308.69 g/mol
InChI Key: FRCCULLTQVUSMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products Formed

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-2-(4-aminophenyl)acetamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of quinone derivatives

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and fluoro enhances its binding affinity to these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(4-aminophenyl)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide is unique due to the combination of chloro, fluoro, and nitro groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-12-8-10(3-6-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCCULLTQVUSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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